5-amino-1-(2,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
“5-amino-1-(2,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a pyrrolone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the pyrrolone ring, and the attachment of the various substituents. Typical synthetic routes might include:
Formation of the Thiazole Ring: This could involve the reaction of a thiourea derivative with a haloketone.
Formation of the Pyrrolone Ring: This might involve a cyclization reaction of an appropriate precursor.
Attachment of Substituents: The methoxy and amino groups could be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, often involving:
Catalysts: To increase reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Purification Techniques: Such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could occur at the thiazole ring or the pyrrolone ring.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have a range of applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if biological activity is demonstrated.
Industry: As an intermediate in the synthesis of dyes, pigments, or other materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2,5-dimethoxyphenyl)-4-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-1-(2,5-dimethoxyphenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The unique combination of substituents and ring structures in “5-amino-1-(2,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” may confer distinct biological activities or chemical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C22H21N3O4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H21N3O4S/c1-27-14-6-4-13(5-7-14)16-12-30-22(24-16)20-18(26)11-25(21(20)23)17-10-15(28-2)8-9-19(17)29-3/h4-10,12,23,26H,11H2,1-3H3 |
InChI Key |
TVXWQRSYFQNHBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=C(C=CC(=C4)OC)OC)O |
Origin of Product |
United States |
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